Atropine sulfate

Receptor Pharmacology Muscarinic Antagonists Drug Discovery

Choose Atropine sulfate (CAS 13269-35-7) for rapid, reversible, and non-selective muscarinic blockade. As a tertiary amine, it uniquely crosses the blood-brain barrier—unlike quaternary ammonium analogs such as glycopyrrolate [1†L10-L12]. This makes it essential for CNS research and peri-operative bradycardia models. With a short receptor half-life (~3.5 h), it outperforms long-acting agents like tiotropium in washout protocols. Its balanced M2/M3 potency ensures complete cholinergic inhibition in isolated organ baths, making it the definitive benchmark for mydriatic solutions and analytical reference standards [2†L4-L7].

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
CAS No. 13269-35-7
Cat. No. B227853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtropine sulfate
CAS13269-35-7
SynonymsAnaspaz
Atropine Sulfate, 3(S)-endo-Isomer
Atropine, 3(S)-endo-Isomer
Cytospaz
Hyoscyamine
Hyoscyamine Hydrobromide
Hyoscyamine Hydrochloride
Hyoscyamine Sulfate
Hyoscyamine Sulfate Anhydrous
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
InChIInChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m0/s1
InChIKeyRKUNBYITZUJHSG-QXULXFAOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySLIGHTLY SOL IN WATER;  VERY SOL IN ALCOHOL, ETHER, BENZENE, CHLOROFORM

Structure & Identifiers


Interactive Chemical Structure Model





Atropine Sulfate (CAS 13269-35-7) Procurement Guide: Non-Selective Muscarinic Antagonist for Research & Formulation


Atropine sulfate (CAS 13269-35-7), a tropane alkaloid, is a non-selective, competitive antagonist at muscarinic acetylcholine receptors [1]. It is the sulfate salt of the naturally occurring alkaloid atropine, enhancing its water solubility and making it a preferred form for pharmaceutical formulations [2]. Unlike many of its quaternary ammonium analogs, atropine sulfate is a tertiary amine, which enables it to cross the blood-brain barrier and exert central nervous system effects [3].

Why Atropine Sulfate (CAS 13269-35-7) is Not Interchangeable with Other Antimuscarinics


Simple substitution of atropine sulfate with another antimuscarinic agent is not scientifically sound due to critical differences in receptor subtype selectivity, pharmacokinetics (including CNS penetration), and pharmacodynamic effects. For example, glycopyrrolate, a quaternary ammonium compound, does not cross the blood-brain barrier [1], while atropine sulfate does, leading to fundamentally different side-effect profiles and research utility [2]. Furthermore, while some agents may share a similar receptor binding affinity, their functional potency and duration of action can vary significantly across different tissue types, making them unsuitable for direct replacement in established experimental or clinical protocols [3]. These differences are quantified in the evidence below.

Atropine Sulfate (CAS 13269-35-7): Quantitative Evidence for Product Differentiation


Atropine Sulfate Exhibits Similar M3 Receptor Affinity but a 10x Shorter Half-Life Compared to Tiotropium

Atropine sulfate demonstrates a high affinity for the M3 muscarinic receptor with a pKi of 9.68 [1]. This is comparable to ipratropium (pKi 9.58) but significantly lower than the long-acting antagonist tiotropium (pKi 11.02). The key differentiator is its receptor residence time; the half-life of the atropine-M3 receptor complex is 3.5 hours, which is an order of magnitude shorter than tiotropium's 34.7 hours [1]. This defines atropine sulfate as a short-acting, reversible antagonist, making it ideal for acute interventions and protocols requiring rapid washout.

Receptor Pharmacology Muscarinic Antagonists Drug Discovery

Atropine Sulfate Demonstrates Balanced Functional Potency Across Cardiac (M2) and Smooth Muscle (M3) Tissues

In functional assays using isolated tissue preparations, atropine sulfate displays non-selective antagonism with a similar potency on both rat ileum (M3-mediated) and rat atria (M2-mediated) [1]. In contrast, compounds like himbacine, AF-DX 116, and methoctramine exhibit clear selectivity for cardiac M2 receptors (e.g., methoctramine is 56-fold more potent on atria) [1]. This balanced, non-selective profile of atropine is a defining characteristic, distinguishing it from newer, receptor-subtype-selective antagonists and is the basis for its broad utility as a 'gold standard' reference compound.

Functional Pharmacology Tissue Selectivity Cardiovascular Research

Atropine Sulfate is a Less Potent Antisialagogue but a Stronger Tachycardic Agent than Glycopyrrolate in Humans

In a clinical study comparing intramuscular atropine sulfate (0.6 mg) and glycopyrrolate (0.2 mg), both drugs were found to be equally potent as antisialagogues for reducing salivary secretion [1]. However, the cardiovascular effects differed significantly: atropine sulfate caused a significant increase in heart rate 30 minutes post-administration, whereas the glycopyrrolate group showed no significant change in heart rate [1]. This finding is consistent with the understanding that atropine, as a tertiary amine, has a greater impact on cardiac muscarinic receptors in vivo.

Clinical Pharmacology Anesthesiology Antisialagogue

Atropine Sulfate Exhibits Superior Mydriatic Potency Compared to its Quaternary Ammonium Analog Atropine Methylnitrate

The mydriatic (pupil-dilating) potency of atropine sulfate was found to be greater than that of its quaternary ammonium analog, atropine methylnitrate, when instilled into the conjunctival sac of cats [1]. This study ranked the mydriatic activity of several antispasmodic compounds, placing atropine sulfate as the most potent in this assay (atropine sulfate > WIN 2299 > atropine methylnitrate) [1]. This demonstrates that the tertiary amine structure of atropine sulfate, which allows it to cross the cornea, is critical for its ophthalmic efficacy compared to its quaternary salt counterpart.

Ocular Pharmacology Drug Formulation Mydriasis

Atropine Sulfate Demonstrates High Long-Term Stability in Unbuffered Aqueous Solution Compared to Scopolamine

Long-term stability studies show that unbuffered aqueous solutions of atropine sulfate retain 90% of their initial drug content after 18 months of storage in low-density polyethylene containers at 20°C [1]. Under identical conditions, scopolamine hydrobromide solutions exhibited an 'almost analogous' stability profile, but other tropane alkaloids can be more labile [1]. This established stability profile simplifies formulation development and provides confidence for long-term storage of stock solutions in laboratory settings.

Formulation Stability Analytical Chemistry Drug Storage

Atropine Sulfate (CAS 13269-35-7) Application Scenarios Based on Product-Specific Evidence


Acute Ex Vivo and In Vivo Functional Pharmacology Studies

Atropine sulfate is the ideal tool for experiments requiring rapid, reversible, and non-selective blockade of all muscarinic receptor subtypes. As a short-acting antagonist with a receptor half-life of ~3.5 hours [1], it is superior to long-acting agents like tiotropium for protocols where washout and recovery of function are necessary. Its balanced potency across M2 (cardiac) and M3 (smooth muscle) receptors [2] ensures complete inhibition of cholinergic signaling in isolated organ bath studies (e.g., ileum, trachea, atria) without the confounding factor of subtype selectivity.

Clinical Research and Simulation for Anesthesiology and Emergency Medicine

In studies simulating peri-operative care or antidote administration (e.g., for organophosphate poisoning), atropine sulfate's unique pharmacodynamic profile is critical. Unlike glycopyrrolate, which has minimal cardiovascular impact [3], atropine sulfate reliably induces tachycardia, a key therapeutic endpoint in managing bradycardia. Its ability to cross the blood-brain barrier also makes it the compound of choice for investigating central muscarinic effects, which cannot be modeled with peripherally-restricted quaternary amines [4].

Ophthalmic Formulation Development and Preclinical Testing

Atropine sulfate is the benchmark for developing and testing mydriatic and cycloplegic ophthalmic solutions. Its tertiary amine structure confers superior corneal penetration compared to quaternary analogs like atropine methylnitrate, leading to greater local ocular efficacy [5]. Furthermore, its well-characterized long-term stability profile in aqueous solutions [6] provides a robust starting point for formulating new ophthalmic products, including those for myopia control research.

Reference Standard for Quality Control and Analytical Method Validation

Given its monograph status in major pharmacopoeias (e.g., USP) and well-defined purity specifications (≥98.5% to 101.0%) [7], atropine sulfate serves as a primary reference standard. Its established stability in solution [6] and solid-state properties make it an ideal, traceable calibrator for validating analytical methods like HPLC and for ensuring the potency and purity of pharmaceutical formulations, including injections and ophthalmic solutions.

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